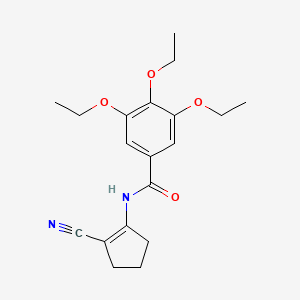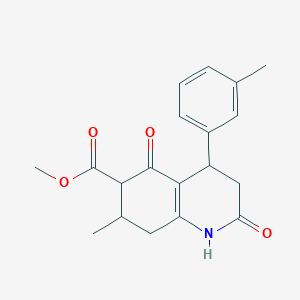
N-(2-cyanocyclopent-1-en-1-yl)-3,4,5-triethoxybenzamide
Overview
Description
N-(2-cyanocyclopent-1-en-1-yl)-3,4,5-triethoxybenzamide is a synthetic organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a cyanocyclopentene ring and a triethoxybenzamide moiety, makes it an interesting subject for study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(2-cyanocyclopent-1-en-1-yl)-3,4,5-triethoxybenzamide typically involves multiple steps, starting with the preparation of the cyanocyclopentene ring. This can be achieved through the reaction of cyclopentadiene with cyanogen bromide under controlled conditions. The resulting intermediate is then reacted with 3,4,5-triethoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N-(2-cyanocyclopent-1-en-1-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles, such as amines or alcohols.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the cyanocyclopentene ring and the triethoxybenzamide moiety.
Scientific Research Applications
N-(2-cyanocyclopent-1-en-1-yl)-3,4,5-triethoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-cyanocyclopent-1-en-1-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanocyclopentene ring can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the triethoxybenzamide moiety can engage in hydrogen bonding and hydrophobic interactions with protein surfaces, modulating their function.
Comparison with Similar Compounds
N-(2-cyanocyclopent-1-en-1-yl)-3,4,5-triethoxybenzamide can be compared to other compounds with similar structures, such as:
N-(2-cyanocyclopent-1-en-1-yl)acetamide: This compound has a simpler structure and different reactivity, making it less versatile in certain applications.
3,4,5-triethoxybenzoic acid: While it shares the triethoxybenzene moiety, it lacks the cyanocyclopentene ring, resulting in different chemical and biological properties.
N-(2-cyanocyclopent-1-en-1-yl)-3,4,5-trimethoxybenzamide: This compound has similar reactivity but different solubility and stability profiles due to the presence of methoxy groups instead of ethoxy groups.
Properties
IUPAC Name |
N-(2-cyanocyclopenten-1-yl)-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-4-23-16-10-14(11-17(24-5-2)18(16)25-6-3)19(22)21-15-9-7-8-13(15)12-20/h10-11H,4-9H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBFSDRVKSBHHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(CCC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[(1-methyl-4-phenylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B4420315.png)
![N-[1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B4420321.png)
![6-[(4-benzylpiperazin-1-yl)sulfonyl]-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4420327.png)
![2-(4-chlorophenyl)-5-{[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole](/img/structure/B4420331.png)


![4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PYRROLIDIN-2-ONE](/img/structure/B4420361.png)
![6-amino-4-(2,6-difluorophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4420376.png)

![N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B4420401.png)
![1-{1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}PIPERAZINE](/img/structure/B4420403.png)

![1-[(2-FLUOROPHENYL)METHYL]-2-(OXOLAN-2-YL)-1H-1,3-BENZODIAZOLE](/img/structure/B4420416.png)
![isopropyl [(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)thio]acetate](/img/structure/B4420420.png)
